molecular formula C5H11ClFNO B2591244 (3S,5R)-5-fluoropiperidin-3-ol hydrochloride CAS No. 1955505-76-6

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride

Cat. No.: B2591244
CAS No.: 1955505-76-6
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-JBUOLDKXSA-N
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Description

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active compounds . The fluorine atom in this compound enhances its chemical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-5-fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-5-methoxy-3-(trifluoromethyl)-3-piperidinol hydrochloride
  • (3S,5R)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one hydrochloride

Uniqueness

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorine substitution enhances its stability, lipophilicity, and binding affinity, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

(3S,5R)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@@H]1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955505-76-6
Record name rac-(3R,5S)-5-fluoropiperidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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